

"2-Iodo-4-methoxyphenylamine" physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Iodo-4-methoxyphenylamine**

Cat. No.: **B071198**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **2-Iodo-4-methoxyphenylamine**

Introduction

2-Iodo-4-methoxyphenylamine, also known as 2-iodo-4-methoxyaniline (CAS No. 191348-14-8), is a substituted aniline that serves as a valuable building block in organic synthesis.^[1] Its unique structure, featuring an iodo group ortho to the amine and a methoxy group para to it, provides multiple reactive sites for the construction of complex molecules. This makes it a key intermediate in the development of pharmaceuticals and advanced materials, notably in the synthesis of benzothiazoles and as a precursor in the total synthesis of ibogaine.^{[1][2]} A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development.

This guide provides a comprehensive overview of the core physical properties of **2-Iodo-4-methoxyphenylamine**, grounded in experimentally observed data and supplemented by validated theoretical predictions. It is designed for researchers, chemists, and drug development professionals who require a detailed and practical understanding of this compound.

Core Molecular and Physical Identifiers

A consistent and accurate identification of a chemical substance is the foundation of scientific rigor. The fundamental identifiers for **2-Iodo-4-methoxyphenylamine** are summarized below.

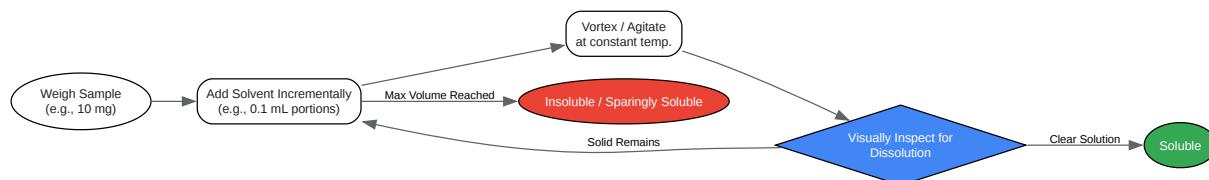
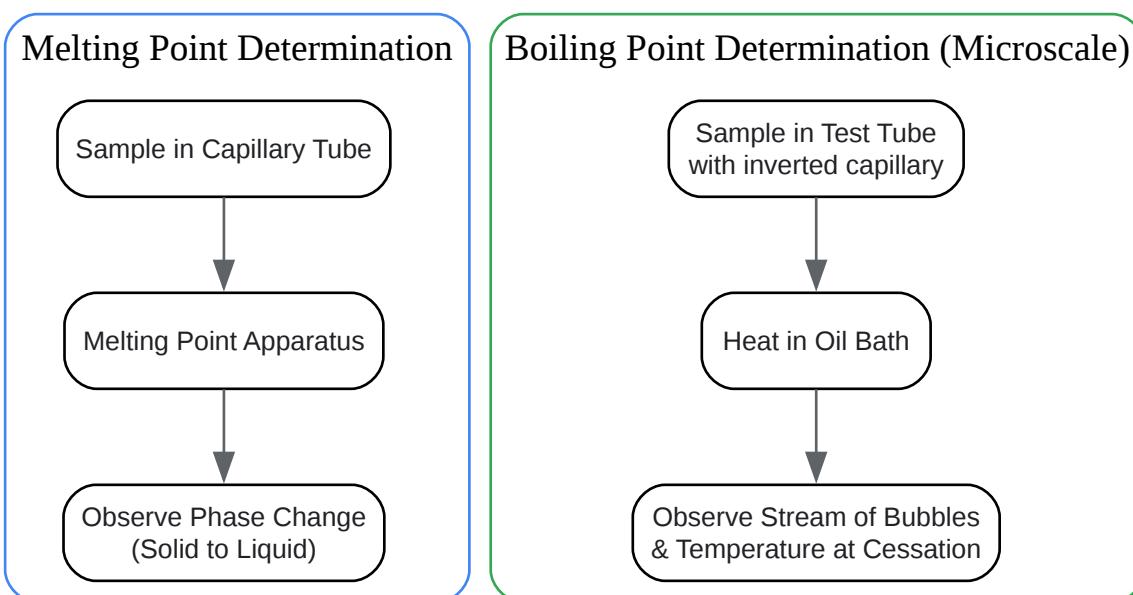
Identifier	Value	Source(s)
CAS Number	191348-14-8	[2] [3]
Molecular Formula	C ₇ H ₈ INO	[3] [4]
Molecular Weight	249.05 g/mol	[3]
IUPAC Name	2-iodo-4-methoxyaniline	[2]
InChI	InChI=1S/C7H8INO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3	[2]
InChIKey	ASINPZWBVCLVDK-UHFFFAOYSA-N	[2]
Canonical SMILES	COC1=CC(=C(C=C1)N)I	[2]

Physical State, Appearance, and Thermal Properties

The physical state of a compound at ambient temperature is a critical parameter for handling, storage, and reaction setup. While various commercial suppliers list the appearance of **2-Iodo-4-methoxyphenylamine** with some inconsistency (ranging from a brown liquid to a solid or semi-solid), a peer-reviewed synthesis publication reports the purified compound as an "Orange oil".[\[3\]](#)[\[4\]](#) This experimental observation from a primary scientific source is considered the most authoritative description, suggesting the compound is a liquid at standard laboratory conditions.

Melting Point

An experimentally determined melting point for **2-Iodo-4-methoxyphenylamine** has not been reported in the literature; several chemical databases explicitly list it as "N/A".[\[5\]](#) The description of the compound as an oil suggests a melting point below standard room temperature. For comparison, the closely related compound 2-Iodo-4-methylaniline is a solid with a reported melting point of 34-39 °C.[\[6\]](#) The substitution of a methyl with a methoxy group appears to significantly depress the melting point.



Boiling Point

An experimental boiling point has not been published. However, computational models predict a boiling point of 305.0 ± 27.0 °C at 760 mmHg.^{[5][7]} It is crucial to note that substituted anilines can be susceptible to decomposition at high temperatures. Therefore, for purification purposes, vacuum distillation is the recommended methodology.

Flash Point

The predicted flash point is 138.3 ± 23.7 °C, indicating that the compound is combustible but not highly flammable under standard conditions.^[5]

Workflow for Thermal Property Determination

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 2-Iodo-4-methoxyphenylamine | C7H8INO | CID 11010336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. rsc.org [rsc.org]
- 5. 1788612-25-8|2-Iodo-4-methoxyaniline hydrochloride|BLD Pharm [bldpharm.com]
- 6. 2-碘-4-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- To cite this document: BenchChem. ["2-Iodo-4-methoxyphenylamine" physical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b071198#2-iodo-4-methoxyphenylamine-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com